2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10BrNO2·HCl It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the meta position
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride It is known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological functions .
Mode of Action
The exact mode of action of This compound As a phenylalanine derivative, it may interact with biological systems in a manner similar to that of phenylalanine .
Biochemical Pathways
The specific biochemical pathways affected by This compound Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of This compound It is known that phenylalanine and its derivatives can influence various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Like other chemical compounds, its action and stability could be influenced by factors such as temperature, ph, and presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride typically involves the bromination of phenylalanine. The process begins with the protection of the amino group of phenylalanine, followed by bromination at the meta position of the phenyl ring. The final step involves deprotection and conversion to the hydrochloride salt.
Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Bromination: The protected phenylalanine is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Deprotection and Conversion: The protecting group is removed, and the resulting compound is converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at each step to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted phenylalanine derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride can be compared with other brominated phenylalanine derivatives:
2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride: Bromine at the para position.
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride: Bromine at the ortho position.
2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: Chlorine instead of bromine at the meta position.
Uniqueness
The meta-bromine substitution in this compound provides unique reactivity and binding properties compared to its ortho and para counterparts. This makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIBMCVLBZBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128834-02-6 |
Source
|
Record name | 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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